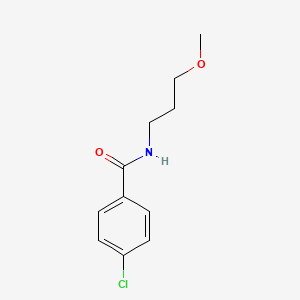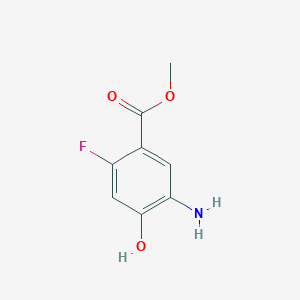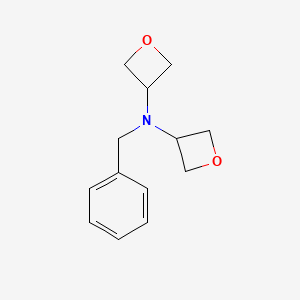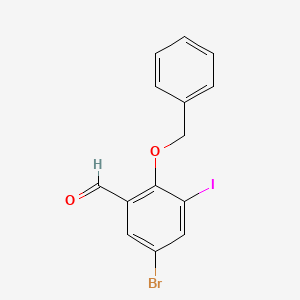![molecular formula C25H25N5O B2554486 N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide CAS No. 1111000-10-2](/img/structure/B2554486.png)
N-(4-methylphenyl)-1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide”, also known as PPP, is a compound that belongs to the class of pyrazolo[1,5-a]pyrazines. Pyrazoles are considered privileged scaffolds in medicinal chemistry . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The molecular formula of “1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide” is C25H25N5O, and its molecular weight is 411.509.
Physical and Chemical Properties Analysis
The compound “1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide” has favorable calculated parameters, is Lipinski rule-of-5 compliant, possesses good physicochemical properties, and displays LogD values from 2.0 to 2.7 and a high lipophilic ligand efficacy (LLE) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
The chemical compound 1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide belongs to a class of molecules with potential applications in medicinal chemistry and drug design. Research in this area focuses on the synthesis and development of novel compounds with desirable biological activities. One approach involves the use of enaminones as key intermediates for synthesizing substituted pyrazoles, which have shown antitumor and antimicrobial activities. These compounds, including those related to the chemical structure , are synthesized through various chemical reactions, providing a range of molecules for biological evaluation (S. Riyadh, 2011).
Anticancer and Anti-inflammatory Activities
Pyrazolo[1,5-a]pyrimidine derivatives, a related chemical class, have been explored for their potential anticancer and anti-inflammatory properties. These compounds are synthesized through various routes, including the reaction of aminopyrazoles with different reagents to yield pyrazolo[3,4-d]pyrimidine derivatives and their further functionalization. The biological evaluation of these compounds has shown promising results in inhibiting cancer cell proliferation and demonstrating anti-inflammatory activities, highlighting their potential as therapeutic agents (A. Rahmouni et al., 2016).
Application in Synthetic Fibres
Compounds belonging to the pyrazolo[1,5-a]pyrimidine class have also found applications in the field of materials science, specifically in the synthesis of synthetic fibres. Arylazo dyes derived from pyrazolo[1,5-a]pyrimidines have been applied to polyester and polyamide fibres, showcasing the versatility of these compounds beyond biomedical applications. The synthesized dyes exhibit desirable spectral and dyeing properties, making them suitable for industrial applications in textile manufacturing (D. W. Rangnekar & S. S. Puro, 2007).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-7-9-21(10-8-18)27-25(31)20-11-14-29(15-12-20)24-23-17-22(19-5-3-2-4-6-19)28-30(23)16-13-26-24/h2-10,13,16-17,20H,11-12,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWXKQGBUBYXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2554408.png)
![ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2554410.png)

![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)
![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2554415.png)

![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)


![6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2554423.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2554424.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)
